molecular formula C20H18N4O4 B14101095 4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione

4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione

Cat. No.: B14101095
M. Wt: 378.4 g/mol
InChI Key: SFTFQGZBBLQGSB-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzyloxy group, a hydroxy group, and a pyrimidine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF). This is followed by the reaction with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile (CH₃CN) at 60°C for 30 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution of the benzyloxy group could yield a variety of functionalized derivatives.

Scientific Research Applications

4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B) competitively and reversibly, which is significant for its potential use in treating Parkinson’s disease . The compound also exhibits antioxidant properties and metal-chelating abilities, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a range of biological activities. Its combination of MAO-B inhibition, antioxidant properties, and metal-chelating abilities sets it apart from other similar compounds.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

1-methyl-5-(4-phenylmethoxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C20H18N4O4/c1-24-17-15(18(25)23-20(24)27)16(21-19(26)22-17)13-7-9-14(10-8-13)28-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H2,21,22,26)(H,23,25,27)

InChI Key

SFTFQGZBBLQGSB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC1=O

Origin of Product

United States

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